molecular formula C11H12ClN3OS B567105 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine CAS No. 1258440-61-7

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Cat. No. B567105
M. Wt: 269.747
InChI Key: UYFCMQOSHSTGKJ-UHFFFAOYSA-N
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Description

The compound “5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine” is a chemical compound with potential applications in various fields. However, specific details about this compound are not readily available123.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available resources. However, it may involve the use of (3-chloro-4-isopropoxyphenyl)acetic acid4 or 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane5 as starting materials. More research is needed to confirm the exact synthesis process45.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. However, related compounds such as 3-{7-[5-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]-5-fluoro-1-methyl-1H-indol-3-yl}propanoic acid have been studied6. Further research is required to determine the exact molecular structure of this compound6.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds have been studied for their reactivity7. Further research is needed to understand the specific chemical reactions of this compound7.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the available resources. However, related compounds such as 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied5. Further research is needed to determine the exact physical and chemical properties of this compound58.


Future Directions

The future directions for the study and application of this compound are not explicitly detailed in the available resources. However, given its potential applications in various fields, further research into its properties, synthesis, and applications could be beneficial123.


properties

IUPAC Name

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFCMQOSHSTGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Synthesis routes and methods

Procedure details

The mixture of 3-chloro-4-[(1-methylethyl)oxy]benzoic acid (5 g), hydrazinecarbothioamide (2.229 g) in phosphoric trichloride (21.43 g) was stirred at 75° C. for 3 h. Concentrated the mixture in vacuum to remove POCl3, the residue was poured into crush ice. Basified the mixture with aqueous NaOH. Extracted it with EA twice. The EA layer was concentrated in vacuum to give crude product 5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-thiadiazol-2-amine (D9) (7.5 g), which was used in the next step without further purification. MS (ES): C11H12ClN3OS requires 269. found 270.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.229 g
Type
reactant
Reaction Step One
Quantity
21.43 g
Type
solvent
Reaction Step One

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